molecular formula C19H20BrNO5 B6080204 2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE

2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE

Cat. No.: B6080204
M. Wt: 422.3 g/mol
InChI Key: AKARUEBNRSSNSE-UHFFFAOYSA-N
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Description

2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE is an organic compound with a complex structure, featuring both ethoxyethyl and bromophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 3-bromophenoxyacetic acid: This can be achieved by reacting 3-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 3-bromophenoxyacetic acid is then reacted with 4-aminobenzoic acid to form 4-[2-(3-bromophenoxy)acetamido]benzoic acid.

    Esterification: Finally, the 4-[2-(3-bromophenoxy)acetamido]benzoic acid is esterified with 2-ethoxyethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetamido and ethoxyethyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXYETHYL 4-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a bromine atom at a different position on the phenoxy ring.

    2-ETHOXYETHYL 4-[2-(3-CHLOROPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a chlorine atom instead of bromine.

    2-ETHOXYETHYL 4-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a methoxy group instead of bromine.

Uniqueness

2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or functional groups. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethoxyethyl 4-[[2-(3-bromophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO5/c1-2-24-10-11-25-19(23)14-6-8-16(9-7-14)21-18(22)13-26-17-5-3-4-15(20)12-17/h3-9,12H,2,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKARUEBNRSSNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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